molecular formula C7H5ClN2O3 B8729634 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one CAS No. 35570-69-5

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one

Cat. No. B8729634
M. Wt: 200.58 g/mol
InChI Key: BQHXIHLWYTXQNU-UHFFFAOYSA-N
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Patent
US04033975

Procedure details

8 parts of 38% formaldehyde solution and 25 parts of 2N hydrochloric acid are added to a solution of 8.5 parts of 6-chlorooxazolo-[4,5-b]-pyridin-2-(3H)-one in 60 parts of water, and the whole is stirred for 4 hours at 50° to 60° C. After cooling with ice, filtration is performed and the residue is washed with ice water. There are obtained 8.5 parts of 3-hydroxymethyl-6-chloro-oxazolo[ 4,5-b]pyridin-2-(3H)-one (85% of theory), m.p. 137°-139° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].Cl.[Cl:4][C:5]1[CH:6]=[C:7]2[O:13][C:12](=[O:14])[NH:11][C:8]2=[N:9][CH:10]=1>O>[OH:2][CH2:1][N:11]1[C:8]2=[N:9][CH:10]=[C:5]([Cl:4])[CH:6]=[C:7]2[O:13][C:12]1=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NC1)NC(O2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred for 4 hours at 50° to 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling with ice, filtration
WASH
Type
WASH
Details
the residue is washed with ice water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCN1C(OC=2C1=NC=C(C2)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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